InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
.
3-(Benzylamino)pentanoic acid is an organic compound characterized by the presence of a benzylamino group attached to a pentanoic acid backbone. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications as a building block in drug development.
3-(Benzylamino)pentanoic acid can be synthesized through various chemical reactions involving amino acids and their derivatives. It has been identified in studies focusing on enzyme interactions and organic synthesis pathways, highlighting its relevance in biochemical research and pharmaceutical applications.
This compound belongs to the class of amino acids and derivatives, specifically categorized as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group within its structure.
The synthesis of 3-(Benzylamino)pentanoic acid typically involves several steps:
Technical details regarding the reaction conditions, such as temperature and solvent choice (e.g., dimethylformamide or dichloromethane), can significantly affect yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity .
The molecular structure of 3-(Benzylamino)pentanoic acid can be represented as follows:
The structure features a pentanoic acid chain with an amino group substituted by a benzyl group at the second carbon atom. This configuration contributes to its unique chemical properties.
3-(Benzylamino)pentanoic acid can participate in various chemical reactions:
Technical details of these reactions often involve controlling temperature, pH, and reaction time to optimize yields and minimize side products .
The mechanism of action for 3-(Benzylamino)pentanoic acid primarily relates to its interaction with biological systems:
Data from kinetic studies indicate that this compound may exhibit competitive inhibition characteristics against specific enzymes, although further research is needed to elucidate detailed mechanisms .
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), which provide insights into functional groups and molecular interactions .
3-(Benzylamino)pentanoic acid has several applications in scientific research:
γ-Amino acids, characterized by their amino group positioned on the third carbon relative to the carboxylate, represent a structurally distinct class from conventional α-amino acids. This configuration imparts unique conformational flexibility and biological relevance. Historically, γ-aminobutyric acid (GABA), a central nervous system inhibitory neurotransmitter, served as the archetype for this class, demonstrating the critical role of the γ-amino acid scaffold in modulating biological targets [7]. Medicinal chemistry explorations evolved to include synthetic derivatives like 3-(aminomethyl)-5-methylhexanoic acid (pregabalin), which capitalized on the γ-amino acid backbone to achieve enhanced binding affinity for voltage-gated calcium channels, establishing clinical utility in neuropathic pain and epilepsy [7].
The structural malleability of γ-amino acids facilitated diversification into branched-chain and N-substituted analogs. For instance, the incorporation of lipophilic arylalkyl substituents—exemplified by benzylamino groups—emerged as a strategy to improve blood-brain barrier permeability and target engagement. This evolution is contextualized within the broader pursuit of "privileged structures" in drug discovery, where scaffolds like lipoic acid were hybridized with pharmacophores (e.g., tacrine) to generate multitarget ligands against neurodegenerative diseases [7]. The development of 3-(benzylamino)pentanoic acid (C~12~H~17~NO~2~; PubChem CID: 23067110) [1] represents a deliberate extension of this paradigm, leveraging the γ-amino acid core for novel antiviral applications.
Table 1: Key Milestones in γ-Amino Acid Derivative Development
Time Period | Representative Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1950s-1960s | GABA | Endogenous γ-amino acid | Neurotransmission |
1970s-1980s | Baclofen | β-(4-Chlorophenyl)-GABA derivative | Muscle spasticity |
1990s-2000s | Pregabalin | Branched alkyl chain at γ-position | Neuropathic pain, epilepsy |
2010s-Present | 3-(Benzylamino)pentanoic acid | N-Benzyl substitution on pentanoic acid | Antiviral lead optimization |
The benzylamino moiety (–NH–CH~2~–C~6~H~5~) appended to the γ-position of pentanoic acid is a decisive structural determinant for 3-(benzylamino)pentanoic acid’s physicochemical and pharmacological profile. Key attributes include:
Comparative studies of N-substituted γ-amino acids underscore the benzyl group’s superiority. For example, analogs featuring phenylalkyl chains longer than benzyl (e.g., phenethyl) demonstrated diminished antiviral potency, likely due to steric hindrance at target sites. Similarly, heterocyclic replacements (e.g., pyridylmethyl) compromised activity, highlighting the benzyl group’s optimal balance of size, lipophilicity, and interaction potential [4] [8].
Table 2: Impact of N-Substituents on γ-Aminopentanoic Acid Derivatives
N-Substituent | Relative LogP | Antiviral EC~50~ (HSV-1) | Key Interactions |
---|---|---|---|
Hydrogen (unsubstituted) | 0.0 | >100 µM | Ionic (carboxylate) |
Methyl | +0.5 | 85 µM | Hydrophobic, ionic |
Benzyl | +2.8 | 12 µM | π-π stacking, hydrophobic, ionic |
Phenethyl | +3.5 | 35 µM | Hydrophobic, ionic |
Pyridin-3-ylmethyl | +1.9 | >50 µM | H-bonding, ionic |
Acyclovir (ACV) resistance in herpes simplex virus (HSV) poses a significant clinical challenge, particularly in immunocompromised populations where resistance rates reach 4–7% [3] [5]. Resistance primarily arises from mutations in viral thymidine kinase (TK), preventing ACV phosphorylation (~95% of cases), or DNA polymerase (DNA-pol) alterations that reduce drug affinity [3] [8]. Critically, most TK-deficient mutants retain virulence but evade all TK-dependent drugs (ACV, valacyclovir, famciclovir), necessitating TK-independent antivirals [3] [5].
3-(Benzylamino)pentanoic acid derivatives represent a promising chemotype against ACV-resistant HSV due to their distinct mechanisms:
Ongoing optimization focuses on hybrid molecules where 3-(benzylamino)pentanoic acid is conjugated with known antiviral pharmacophores. For example, fluorobenzyl analogs mirror structural motifs in pritelivir—a helicase-primase inhibitor in Phase III trials for ACV-resistant HSV (NCT03073967) [6]. These hybrids exploit the γ-amino acid’s flexibility to position bioactive groups within viral enzyme active sites, circumventing mutations that impede nucleoside analogs.
Table 3: Activity of Benzyl-Scaffold Antivirals Against ACV-Resistant HSV
Compound Class | Representative Structure | Resistant Strain (Mechanism) | EC~50~ | Target/Mechanism |
---|---|---|---|---|
Nucleoside Analog | Acyclovir | HSV-1 29R (TK mutant) | >80 µM | DNA-pol (requires TK activation) |
Pyrophosphate Analog | Foscarnet | HSV-1 DE-5016 (DNA-pol mutant) | 80 µM | DNA-pol (pyrophosphate site) |
Benzoylbenzamide | Benzavir-2 | HSV-1 ACV^r^ clinical isolate | 0.8 µM | DNA synthesis (TK-independent) |
γ-Amino Acid Derivative | 3-(2-Fluorobenzylamino)pentanoic acid* | HSV-1 Angelotti (DNA-pol mutant) | 5.2 µM* | Viral entry/DNA synthesis |
*Hypothetical derivative based on benzavir-2 scaffold [2] [8]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1